molecular formula C10H7F2NO B8228434 (5,7-Difluoroquinolin-3-yl)methanol

(5,7-Difluoroquinolin-3-yl)methanol

Cat. No.: B8228434
M. Wt: 195.16 g/mol
InChI Key: CISRWJIAZMREOL-UHFFFAOYSA-N
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Description

(5,7-Difluoroquinolin-3-yl)methanol is a fluorinated quinoline derivative. Quinolines are nitrogen-containing heterocyclic compounds that have significant importance in medicinal chemistry due to their wide range of biological activities. The incorporation of fluorine atoms into the quinoline structure often enhances the biological activity and stability of the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5,7-Difluoroquinolin-3-yl)methanol typically involves the fluorination of quinoline derivatives. One common method is the nucleophilic substitution of fluorine atoms on a quinoline ring. This can be achieved through cyclization and cycloaddition reactions, displacements of halogen atoms, or direct fluorination .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of specialized catalysts and controlled reaction environments to facilitate the fluorination process .

Chemical Reactions Analysis

Types of Reactions

(5,7-Difluoroquinolin-3-yl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.

    Nucleophiles: Such as amines or thiols for substitution reactions.

Major Products

The major products formed from these reactions include various quinoline derivatives with modified functional groups, which can exhibit different biological activities and properties .

Scientific Research Applications

(5,7-Difluoroquinolin-3-yl)methanol has several scientific research applications:

Mechanism of Action

The mechanism of action of (5,7-Difluoroquinolin-3-yl)methanol involves its interaction with specific molecular targets, such as enzymes. Fluorinated quinolines are known to inhibit enzymes by binding to their active sites, thereby blocking their activity. This can lead to the disruption of essential biological processes in pathogens, making these compounds effective as antibacterial and antineoplastic agents .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5,7-Difluoroquinolin-3-yl)methanol is unique due to the specific positioning of the fluorine atoms on the quinoline ring, which can significantly influence its biological activity and chemical properties.

Properties

IUPAC Name

(5,7-difluoroquinolin-3-yl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7F2NO/c11-7-2-9(12)8-1-6(5-14)4-13-10(8)3-7/h1-4,14H,5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CISRWJIAZMREOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=C1N=CC(=C2)CO)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7F2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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